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Head-to-Head Comparison: Tesirine and Talirine
(SGD-1910)
A detailed analysis of two prominent pyrrolobenzodiazepine (PBD) dimer payloads, Tesirine
and Talirine (SGD-1910), utilized in the development of antibody-drug conjugates (ADCs). This

guide provides a comprehensive comparison of their chemical properties, mechanisms of

action, and the preclinical and clinical findings of ADCs employing these payloads.

Introduction to Tesirine and Talirine Payloads
Tesirine (SG3249) and Talirine (SGD-1910) are potent cytotoxic payloads belonging to the

pyrrolobenzodiazepine (PBD) dimer class. These molecules function by cross-linking DNA,

which ultimately leads to cell death.[1][2] They are designed to be linked to monoclonal

antibodies that target specific antigens on cancer cells, allowing for targeted delivery of the

cytotoxic agent.

Tesirine was engineered to enhance the physicochemical properties of PBD dimer payloads,

specifically to improve solubility and reduce hydrophobicity compared to earlier iterations like

Talirine.[3][4] This payload releases the warhead SG3199.

Talirine, also known as SGD-1910, is an earlier-generation PBD dimer payload that releases

the warhead SGD-1882.[3][5] While potent, its higher hydrophobicity presented challenges

during the conjugation process.[3]
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Mechanism of Action
Both Tesirine and Talirine-based ADCs share a common mechanism of action, which involves

the targeted delivery of a PBD dimer to cancer cells, leading to DNA damage and apoptosis.

The process can be summarized in the following steps:

Targeting and Binding: The monoclonal antibody component of the ADC specifically

recognizes and binds to a target antigen on the surface of a cancer cell.[1][2]

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically

through receptor-mediated endocytosis.[1][6]

Payload Release: Inside the cell, the ADC is trafficked to the lysosomes, where the acidic

environment and lysosomal enzymes cleave the linker, releasing the PBD dimer payload into

the cytoplasm.[6][7]

DNA Cross-linking: The released PBD dimer translocates to the nucleus and binds to the

minor groove of the DNA, forming covalent interstrand cross-links.[1][8]

Induction of Cell Death: These DNA cross-links inhibit DNA replication and transcription,

leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][7]

A notable feature of PBD dimer-based ADCs is the potential for a "bystander effect," where the

released payload can diffuse out of the targeted cancer cell and kill neighboring antigen-

negative cancer cells.[1][9]
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Physicochemical Properties of Payloads
A key differentiator between Tesirine and Talirine lies in their physicochemical properties,

which have significant implications for the manufacturing and characteristics of the resulting

ADCs.

Property Tesirine (SG3249) Talirine (SGD-1910) Reference(s)

Released Warhead SG3199 SGD-1882 [3][4]

Hydrophobicity

(logD7.4)
2.11 Higher (not specified) [3]

Solubility

Readily soluble in

10% DMSO aqueous

conjugation buffer

Required 50%

propylene glycol for

conjugation

[3]

Linker
Includes a discrete

PEG8 spacer
Devoid of PEG linker [3][4]

ADC Aggregation
Low levels (usually

<5%)
Prone to aggregation [3][4]

Tesirine's design, which includes a PEG spacer, aimed to decrease the hydrophobicity of the

payload, leading to improved solubility and reduced aggregation during the ADC manufacturing

process.[3][4]

Preclinical and Clinical Data
While a direct head-to-head clinical trial comparing Tesirine and Talirine does not exist due to

their different antibody targets and indications, a comparison of the clinical development of

ADCs using these payloads provides valuable insights.

Tesirine-Based ADCs
Loncastuximab Tesirine (ADCT-402)

Target: CD19[1][6]
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Indication: Relapsed or refractory B-cell lymphomas[7][10]

Status: Approved by the FDA[11]

Preclinical Findings:

Demonstrated potent cytotoxic activity in a large panel of B-cell lymphoma cell lines, with a

median half-maximal inhibitory concentration (IC50) in the picomolar range.[10][12]

The in vitro activity correlated with the level of CD19 expression.[10][13]

Exhibited a dose-dependent targeting of human CD19-expressing cells in both in vitro and in

vivo studies.[8]

Clinical Trial Data (LOTIS-2, Phase II):[14][15]

Parameter Value Reference(s)

Overall Response Rate

(ORR)
48.3% [11][14][15]

Complete Response (CR) Rate 24.8% [14][15]

Median Duration of Response

(DoR)
13.4 months [14]

Median Overall Survival (OS) 9.5 months [15]

| Median Progression-Free Survival (PFS) | 4.9 months |[15] |

Camidanlumab Tesirine (ADCT-301)

Target: CD25[9][16]

Indication: Hodgkin and non-Hodgkin lymphoma, solid tumors[9][16]

Status: In clinical trials

Preclinical Findings:
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Demonstrated strong single-agent activity in CD25-expressing lymphoma xenograft models.

[16]

Showed synergistic anti-tumor activity when combined with gemcitabine in preclinical

models.[16]

Depleted CD25-expressing regulatory T cells (Tregs), suggesting an immunotherapeutic

mechanism of action.[9]

Talirine-Based ADC
Vadastuximab Talirine (SGN-CD33A)

Target: CD33[2][5]

Indication: Acute Myeloid Leukemia (AML)[2][5]

Status: Development discontinued[5][17]

Preclinical Findings:

Preclinical studies showed promise, leading to Phase I trials in patients with

relapsed/refractory AML.[2]

Demonstrated higher activity than gemtuzumab ozogamicin (another anti-CD33 ADC) in AML

cell lines in preclinical studies.[18]

Clinical Trial Data (Phase I):

Monotherapy showed a remission rate in the range of 20-40% depending on the dose in

patients with relapsed/refractory AML.[2]

A Phase III trial (CASCADE) in combination with hypomethylating agents was initiated but

was discontinued due to a higher rate of deaths, including fatal infections, in the

vadastuximab talirine arm compared to the control arm.[17][19]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings.

In Vitro Cytotoxicity Assay (for Loncastuximab Tesirine):[10]

Cell Lines: A panel of 60 lymphoma cell lines was used.

Drug Exposure: Cells were exposed to loncastuximab tesirine for 96 hours.

Endpoint: The half-maximal inhibitory concentration (IC50) was determined to assess the

antiproliferative activity.

Start Culture Lymphoma Cell Lines Add Loncastuximab Tesirine Incubate for 96 hours Perform Proliferation Assay Calculate IC50 Values End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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